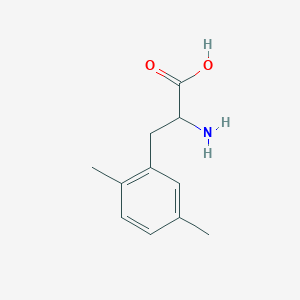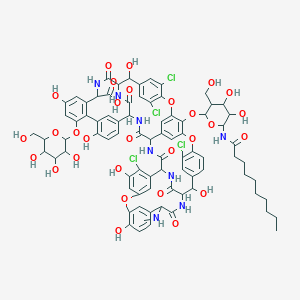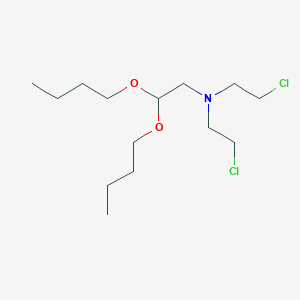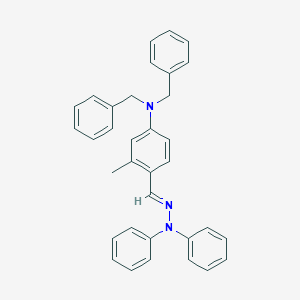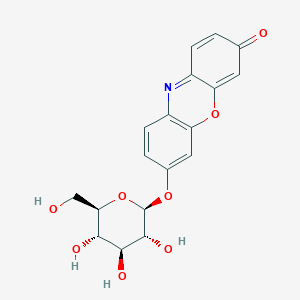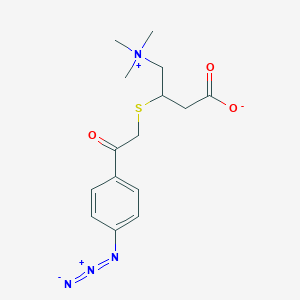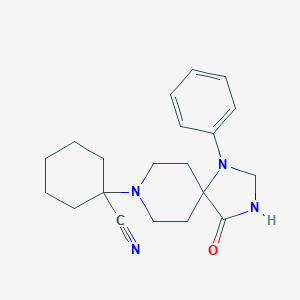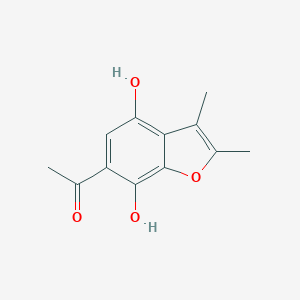
4,7-Benzofurandiol, 6-acetyl-2,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Benzofurandiol, 6-acetyl-2,3-dimethyl- is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as harmine and is a naturally occurring beta-carboline alkaloid that is found in various plants. Harmine has been studied extensively for its potential therapeutic properties, including its ability to act as an anti-inflammatory, anti-cancer, and anti-depressant agent.
作用机制
Harmine works by inhibiting various enzymes and proteins in the body. One of the main targets of harmine is the enzyme monoamine oxidase A (MAO-A), which is responsible for breaking down neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, harmine can increase the levels of these neurotransmitters in the brain, leading to its potential anti-depressant effects.
生化和生理效应
Harmine has been shown to have various biochemical and physiological effects in the body. One study found that harmine can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that harmine may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
Harmine has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, harmine can also be difficult to work with due to its sensitivity to light and air, which can lead to degradation and loss of activity.
未来方向
There are several future directions for the study of harmine. One area of research is the development of harmine derivatives with improved pharmacological properties. Another area of research is the investigation of harmine's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of harmine and its potential therapeutic applications.
合成方法
Harmine can be synthesized through various methods, including extraction from plants or chemical synthesis. One common method of synthesis is through the reaction of harmaline with acetic anhydride in the presence of a catalyst. This method yields harmine with a purity of up to 98%.
科学研究应用
Harmine has been studied extensively for its potential therapeutic properties. One area of research is its anti-inflammatory properties. Studies have shown that harmine can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. This makes harmine a potential candidate for the treatment of various inflammatory diseases.
Another area of research is harmine's anti-cancer properties. Studies have shown that harmine can induce apoptosis (cell death) in cancer cells, making it a potential candidate for the treatment of various types of cancer.
属性
CAS 编号 |
19671-80-8 |
|---|---|
产品名称 |
4,7-Benzofurandiol, 6-acetyl-2,3-dimethyl- |
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC 名称 |
1-(4,7-dihydroxy-2,3-dimethyl-1-benzofuran-6-yl)ethanone |
InChI |
InChI=1S/C12H12O4/c1-5-7(3)16-12-10(5)9(14)4-8(6(2)13)11(12)15/h4,14-15H,1-3H3 |
InChI 键 |
YGIHMDFLKRATGH-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C(=CC(=C12)O)C(=O)C)O)C |
规范 SMILES |
CC1=C(OC2=C(C(=CC(=C12)O)C(=O)C)O)C |
其他 CAS 编号 |
19671-80-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




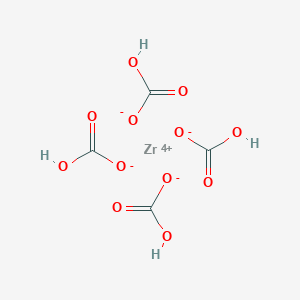
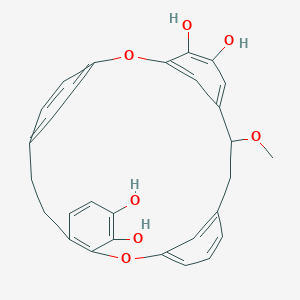
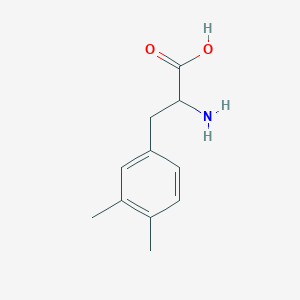
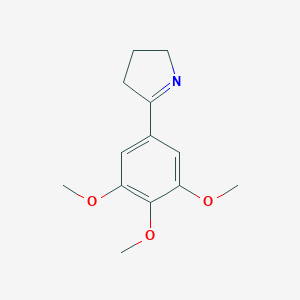

![4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol](/img/structure/B25092.png)
